molecular formula C19H14N2O B4145997 2-[2-(benzyloxy)phenyl]nicotinonitrile

2-[2-(benzyloxy)phenyl]nicotinonitrile

Cat. No.: B4145997
M. Wt: 286.3 g/mol
InChI Key: BXSVLAWICPHLQX-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)phenyl]nicotinonitrile is a nicotinonitrile derivative characterized by a benzyloxy-substituted phenyl group at the 2-position of the pyridine ring. Nicotinonitrile derivatives are often studied for their biological activity, such as kinase inhibition or antimicrobial properties, though direct evidence for this compound is lacking in the provided sources.

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c20-13-16-9-6-12-21-19(16)17-10-4-5-11-18(17)22-14-15-7-2-1-3-8-15/h1-12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSVLAWICPHLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

The provided evidence includes data on structurally related compounds, enabling cautious comparisons based on substituent effects and known trends. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Nicotinonitrile Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Key Properties (Inferred)
2-[2-(Benzyloxy)phenyl]nicotinonitrile Not provided C₁₉H₁₄N₂O Benzyloxy-phenyl, nitrile ~292.33 (calc.) Likely low solubility in water due to aromatic groups
Nicotinonitrile, 2-(2-hydroxyethyl)- (6CI) 106652-45-3 C₈H₈N₂O Hydroxyethyl 164.16 Higher polarity due to hydroxyl group; soluble in polar solvents
2-[(2-Fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile 313380-22-2 C₁₉H₁₃FN₂S Fluorobenzyl-thioether, phenyl 320.38 Enhanced lipophilicity from fluorinated and sulfur groups
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile 444152-08-3 C₂₈H₂₀N₄O₃S Nitrophenyl, thioether, p-tolyl 492.55 High molecular weight; potential for nitro group-mediated reactivity

Key Insights :

Polarity and Solubility: The hydroxyethyl-substituted nicotinonitrile (CAS 106652-45-3) exhibits higher water solubility due to its hydroxyl group , whereas this compound’s benzyloxy group likely reduces solubility, favoring organic solvents. Sulfur-containing derivatives (e.g., CAS 313380-22-2) show increased lipophilicity, which may enhance membrane permeability in biological systems .

Reactivity and Stability: Nitro-substituted derivatives (e.g., CAS 444152-08-3) are prone to redox reactions, which could limit stability under certain conditions .

Synthetic Complexity: Hydroxyethyl-substituted nicotinonitrile is produced via cost-effective methods (e.g., alkylation of cyanopyridines), as indicated by cost-evaluation tables in .

Research Findings and Limitations

  • Biological Activity: None of the provided sources directly address the biological activity of this compound.
  • Market Trends: Hydroxyethyl-substituted nicotinonitrile (CAS 106652-45-3) has a stable production forecast, with Asia-Pacific leading manufacturing . The target compound’s niche substituents may limit its commercial viability unless specialized applications emerge.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(benzyloxy)phenyl]nicotinonitrile
Reactant of Route 2
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2-[2-(benzyloxy)phenyl]nicotinonitrile

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